9-Cyclohexylbicyclo(3.3.1)nonan-9-ol

Description

Contextual Significance of Bicyclo[3.3.1]nonane Systems in Organic Chemistry

The bicyclo[3.3.1]nonane skeleton is a privileged structural motif in organic chemistry, recognized for its prevalence in a vast array of biologically active natural products. researchgate.netnih.gov This framework is a core component in over 1,000 natural products, including alkaloids, terpenes, and polyketides, which are relevant to conditions such as neurodegenerative diseases, cancer, and infectious diseases. researchgate.net Prominent examples include hyperforin, the antidepressant component of St. John's wort, and garcinol, a potential anticancer agent. researchgate.net

The chemical significance of the bicyclo[3.3.1]nonane system is deeply rooted in its distinct conformational properties. rsc.org Unlike more rigid bicyclic systems, it can exist in three possible conformations: a twin-chair, a chair-boat, and a twin-boat form. rsc.org Extensive studies have shown that the twin-chair conformation is generally the most stable. nih.gov However, the introduction of substituents can influence this preference. The unique three-dimensional arrangement of these molecules makes them attractive for applications beyond natural product synthesis, including their use in asymmetric catalysis, as ion receptors, and as components of molecular tweezers. nih.gov

Overview of Bridgehead Alcohols in Advanced Synthesis and Structural Studies

A bridgehead alcohol is characterized by a hydroxyl (-OH) group attached directly to a carbon atom that is part of two or more rings in a polycyclic system. These bridgehead positions have unique reactivity profiles due to their constrained geometry. For instance, substitution reactions that typically proceed via an S(_N)2 mechanism are hindered at bridgehead carbons because the required backside attack by a nucleophile is sterically impossible. Consequently, reactions often proceed through an S(_N)1 mechanism, which involves the formation of a bridgehead carbocation. iastate.edu

Bridgehead alcohols are valuable intermediates in the synthesis of complex polycyclic and cage-like molecules. acs.orgchempedia.info Their reactivity can be harnessed to induce specific skeletal rearrangements or to introduce functionality at a sterically congested position.

9-Cyclohexylbicyclo[3.3.1]nonan-9-ol is a tertiary bridgehead alcohol, meaning the hydroxyl-bearing carbon is bonded to three other carbon atoms. Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. nih.gov The reactivity of the hydroxyl group in this specific molecule is therefore centered on reactions involving the C-O bond, typically after protonation or conversion into a better leaving group.

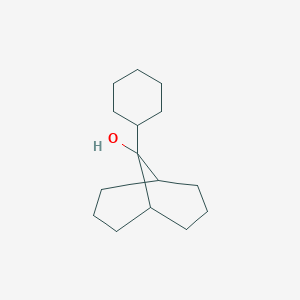

Structural studies, particularly X-ray diffraction analysis, provide precise insights into the conformation of these molecules. For 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol, such studies have confirmed that it adopts a twin-chair conformation in the solid state. researchgate.net A notable feature is the differential distortion of the two cyclohexane (B81311) rings; the ring bearing the axial 9-cyclohexyl group is more flattened than the ring with the axial 9-hydroxyl group. researchgate.net This flattening is a consequence of steric interactions within the bicyclic framework.

Interactive Data Table: Properties of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H26O | nih.gov |

| Molecular Weight | 222.37 g/mol | nih.gov |

| IUPAC Name | 9-cyclohexylbicyclo[3.3.1]nonan-9-ol | nih.gov |

| CAS Number | 21915-40-2 | nih.gov |

| Monoisotopic Mass | 222.198365449 Da | nih.gov |

Interactive Data Table: Crystallographic Data for 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| a | 11.629(3) Å | researchgate.net |

| b | 6.507(2) Å | researchgate.net |

| c | 17.122(3) Å | researchgate.net |

| β | 93.80(2)° | researchgate.net |

| Z | 4 | researchgate.net |

| Conformation | Twin-Chair | researchgate.net |

| C(3)---C(7) Transannular Separation | 3.134(3) Å | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

21915-40-2 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

9-cyclohexylbicyclo[3.3.1]nonan-9-ol |

InChI |

InChI=1S/C15H26O/c16-15(12-6-2-1-3-7-12)13-8-4-9-14(15)11-5-10-13/h12-14,16H,1-11H2 |

InChI Key |

MYSPSMCNWBEYPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2(C3CCCC2CCC3)O |

Origin of Product |

United States |

Sophisticated Synthetic Strategies for 9 Cyclohexylbicyclo 3.3.1 Nonan 9 Ol

Methodologies for Constructing the Bicyclo[3.3.1]nonane Core

The construction of the bicyclo[3.3.1]nonane skeleton is a well-explored area of organic synthesis, owing to its prevalence in biologically important molecules. researchgate.netucl.ac.uk A variety of methodologies have been developed, often relying on cyclization reactions that form the characteristic bridged-ring system.

Key approaches include cyclohexanone (B45756) annulation reactions and tandem sequences involving Michael additions. researchgate.net For instance, the reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can yield a bicyclo[3.3.1]nonane structure with a ketone at a bridgehead position. researchgate.net Another powerful strategy involves a double Michael addition, such as the reaction between 5,5-dimethylcyclohexane-1,3-dione (B117516) and two equivalents of methyl vinyl ketone, which leads to a bicyclononane framework. ucl.ac.uk These methods provide a versatile entry into functionalized bicyclic systems that can serve as precursors to more complex targets.

| Methodology | Reactants | Key Transformation | Reference |

|---|---|---|---|

| Cyclohexanone Annulation | Cyclohexanone derivatives and α,β-unsaturated aldehydes/ketones | Base-induced aldol (B89426) cyclization | researchgate.net |

| Double Michael Addition | 1,3-Diketones and Michael acceptors (e.g., methyl vinyl ketone) | Two consecutive Michael additions followed by cyclization | ucl.ac.uk |

| Tandem Conjugate Addition-Intramolecular Aldol Reaction | β-keto esters and conjugated enals | Double cyclization procedure | researchgate.net |

Intramolecular reactions are particularly efficient for constructing the bicyclo[3.3.1]nonane core as they leverage pre-assembled acyclic or monocyclic precursors. researchgate.net The intramolecular aldol condensation is a cornerstone of this approach. researchgate.net For example, a triketone formed from the initial Michael addition of a 1,3-dione to butenone can undergo a base-induced aldol cyclization to afford 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. researchgate.net

Other intramolecular strategies have also been successfully employed. Three distinct types of intramolecular addition reactions have been studied for the synthesis of chiral sp³-rich bicyclo[3.3.1]nonane scaffolds: a samarium(II) iodide-mediated reductive cyclization, a base-promoted aldol reaction, and a one-pot Mannich reaction. soton.ac.uk These methods highlight the diversity of cyclization triggers that can be used to forge the bicyclic framework from a suitably functionalized precursor.

The synthesis of the target compound, 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol, is most directly achieved by the addition of a cyclohexyl nucleophile to the C9 carbonyl of bicyclo[3.3.1]nonan-9-one. Since the starting ketone is achiral and possesses a high degree of symmetry, the addition of the cyclohexyl group to the carbonyl does not create a chiral center, and thus the concept of stereoselectivity in this specific step is not applicable.

However, stereoselectivity is a critical consideration in the synthesis of other substituted bicyclo[3.3.1]nonane derivatives. For example, the addition of nucleophiles to the C2 position of the ring system has been studied. The reaction of bicyclo[3.3.1]nonan-2-one with methylmagnesium iodide results in a 19:1 mixture of alcohols, showing a strong preference for axial attack by the bulky Grignard reagent, which is atypical for many bridged cyclohexanones. rsc.org Similarly, the addition of enamines of cyclohexanones to electrophiles can proceed with high diastereoselectivity to afford substituted bicyclic ketones. soton.ac.uk These examples underscore that while the specific synthesis of the title compound's bridgehead is not a stereoselective process, controlling stereochemistry at other positions on the bicyclo[3.3.1]nonane scaffold is a key synthetic challenge that can be addressed through careful choice of reagents and reaction conditions.

Specific Synthetic Routes to this compound

The most direct and logical synthetic route to this compound involves the nucleophilic addition of a cyclohexyl organometallic reagent to the corresponding ketone, bicyclo[3.3.1]nonan-9-one. The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds and synthesizing tertiary alcohols from ketones. organic-chemistry.orglibretexts.orgopenstax.org

The synthesis proceeds in two main stages:

Formation of the Grignard Reagent : Cyclohexyl bromide is reacted with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form cyclohexylmagnesium bromide. wikipedia.org

Nucleophilic Addition : The pre-formed Grignard reagent is then added to a solution of bicyclo[3.3.1]nonan-9-one. The nucleophilic cyclohexyl carbanion attacks the electrophilic carbonyl carbon at C9.

Aqueous Workup : The resulting magnesium alkoxide intermediate is hydrolyzed with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to yield the final product, this compound. libretexts.org

This reaction provides a straightforward and high-yielding pathway to the target tertiary alcohol.

Functionalization and Derivatization of the Bicyclo[3.3.1]nonan-9-ol Scaffold

The tertiary alcohol at the C9 bridgehead position of the bicyclo[3.3.1]nonane scaffold is a key functional handle for further molecular elaboration. Its unique structural environment influences its reactivity, allowing for strategic modifications.

The tertiary bridgehead hydroxyl group can be transformed into a variety of other functional groups. One notable transformation is the Ritter reaction, which converts tertiary alcohols into N-substituted amides. researchgate.netopenochem.org Treatment of this compound with a nitrile (e.g., acetonitrile) in the presence of a strong acid like sulfuric acid would generate a stable bridgehead carbocation, which is then trapped by the nitrile. nih.gov Subsequent hydrolysis of the intermediate nitrilium ion furnishes the corresponding N-bridgehead acetamide. openochem.org

The hydroxyl group can also be replaced by halogens. For example, reaction with phosphorus oxychloride can convert the alcohol into the corresponding bridgehead chloride, often with inversion of configuration. le.ac.uk Such bridgehead halides can be valuable intermediates for further substitution or rearrangement reactions. acs.org

| Reaction | Reagents | Product Type | Reference |

|---|---|---|---|

| Ritter Reaction | Nitrile (e.g., CH₃CN), strong acid (e.g., H₂SO₄) | N-bridgehead amide | researchgate.netopenochem.org |

| Halogenation | Phosphorus oxychloride (POCl₃) | Bridgehead chloride | le.ac.uk |

| Dehydration | Strong acid, heat (Note: subject to Bredt's rule) | Bridgehead alkene | le.ac.uk |

Phosphate (B84403) esters are of immense importance in biological systems and as synthetic targets in various industries. nih.govlibretexts.org The tertiary alcohol of this compound can be converted into a phosphate ester. A common method involves reacting the alcohol with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a base (e.g., pyridine) to form a dichlorophosphate (B8581778) intermediate, which can be subsequently hydrolyzed to the phosphate monoester or reacted with other alcohols to form mixed esters. researchgate.net Alternatively, phosphite (B83602) triesters can be synthesized from P(III) intermediates and then oxidized to the corresponding phosphate esters. nih.gov The synthesis of dibenzylphosphates and diphenyl phosphates of other bridgehead alcohols, such as 1-adamantanol, has been reported, demonstrating the viability of this transformation on sterically hindered, rigid scaffolds. researchgate.net

Beyond esters, the Ritter reaction described previously provides access to bridgehead amides, which represent another important class of derivatives. researchgate.net The ability to install different functional groups at the bridgehead position through derivatization of the hydroxyl group significantly expands the chemical space accessible from the this compound scaffold.

Advanced Conformational and Stereochemical Investigations of 9 Cyclohexylbicyclo 3.3.1 Nonan 9 Ol

Computational Chemistry Approaches to Conformational Analysis

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules, allowing for the determination of stable conformers and the energy barriers between them. For the bicyclo[3.3.1]nonane system, the primary conformational isomers are the twin-chair (or chair-chair, CC) and the boat-chair (BC).

High-level ab initio and Density Functional Theory (DFT) methods are employed to accurately model the electronic structure and geometry of molecules. researchgate.net These first-principles calculations are crucial for determining the relative energies of different conformers. researchgate.netorganicchemistrydata.org

Studies on the parent bicyclo[3.3.1]nonan-9-one have shown that the twin-chair (CC) and boat-chair (BC) conformations have a small free energy difference of about 1 kcal/mol, with an inversion barrier between them of approximately 6 kcal/mol. researchgate.net High-level ab initio calculations on various bicyclo[3.3.1]nonane derivatives consistently identify the 'double chair' (CC) conformer as the most stable, dominating over the 'boat–chair' (BC) form. researchgate.net For 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol, these calculations would be essential to quantify the steric influence of the axial cyclohexyl and hydroxyl groups on the geometry and stability of the bicyclic framework. The calculations would likely confirm the energetic preference for a twin-chair conformation, while providing precise data on bond lengths, angles, and the degree of flattening of the rings caused by the bulky substituents.

Table 1: Representative Calculated Energy Differences for Bicyclo[3.3.1]nonane Conformers (Note: Data is illustrative based on studies of related bicyclo[3.3.1]nonan-9-one and other derivatives, as specific computational data for 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol was not available in the cited literature.)

| Conformer | Method | Relative Free Energy (ΔG) | Inversion Barrier (ΔG‡) |

| Twin-Chair (CC) | DFT/Ab Initio | 0 kcal/mol (Reference) | ~6 kcal/mol |

| Boat-Chair (BC) | DFT/Ab Initio | ~1 kcal/mol | ~6 kcal/mol |

This interactive table is based on data for bicyclo[3.3.1]nonan-9-one, which indicates a small energy difference between the primary conformers. researchgate.net

Molecular mechanics methods utilize classical force fields to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally less expensive than ab initio or DFT and are well-suited for exploring the conformational space of large molecules.

Force-field calculations have been applied to various bicyclo[3.3.1]nonane derivatives to understand their structures. These calculations can effectively model the steric interactions that govern conformational preferences. For 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol, molecular mechanics would be used to assess the steric strain introduced by the C9 substituents. The results would help in rationalizing the distortions observed in the twin-chair conformation, such as the flattening of the rings to alleviate non-bonded interactions, and would complement the findings from higher-level computational methods and experimental data.

Experimental Techniques for Conformational Elucidation

Experimental methods provide direct physical evidence of molecular conformation, serving as the ultimate validation for computational models.

X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. An X-ray diffraction study of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol has confirmed that the molecule adopts a twin-chair conformation.

The analysis revealed differential distortions in the two rings. The ring that carries the 9-cyclohexyl group in an axial position is flattened to a greater extent than the ring with the axial 9-hydroxyl group. This flattening is a mechanism to relieve steric strain. A key parameter in bicyclo[3.3.1]nonane systems is the transannular distance between C(3) and C(7); in this molecule, it was determined to be 3.134 Å. The crystals were found to be monoclinic with the space group P21/n.

Table 2: Crystallographic Data for 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a | 11.629(3) Å |

| b | 6.507(2) Å |

| c | 17.122(3) Å |

| β | 93.80(2)° |

| C(3)---C(7) Separation | 3.134(3) Å |

This interactive table presents the specific crystallographic parameters determined from the X-ray diffraction study of 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol.

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy is a powerful technique for studying molecular structure and conformational equilibria in solution. enamine.netazom.com For the bicyclo[3.3.1]nonane system, NMR can distinguish between different conformers, which may be in rapid equilibrium.

For the related compound bicyclo[3.3.1]nonan-9-one, solid-state 13C NMR spectra have indicated a twin-chair conformation, consistent with crystallographic findings. In solution, the conformational equilibrium between the twin-chair and boat-chair forms can be investigated by analyzing chemical shifts and coupling constants. For 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol, the symmetry and rigidity of the twin-chair conformation would be expected to produce a distinct set of signals in both ¹H and ¹³C NMR spectra.

Lanthanide Induced Shift (LIS) spectroscopy is a specialized NMR technique used for structural and conformational analysis. organicchemistrydata.orgtamu.edu It involves the addition of a paramagnetic lanthanide complex, known as a shift reagent, to the sample. This reagent coordinates to a Lewis basic site in the molecule, such as the hydroxyl group in an alcohol, and induces large changes (shifts) in the chemical shifts of nearby nuclei. organicchemistrydata.org The magnitude of this induced shift is dependent on the distance and angle of the nucleus relative to the paramagnetic lanthanide ion.

While specific LIS studies on 9-Cyclohexylbicyclo[3.3.1]nonan-9-ol are not prominently documented in the searched literature, the technique is highly applicable. By complexing a lanthanide shift reagent (e.g., Eu(fod)₃) to the hydroxyl group, one could map the relative positions of the protons in the bicyclic and cyclohexyl rings. researchgate.net The resulting shift data would allow for a detailed analysis of the molecule's average conformation in solution. This experimental data could then be compared with the solid-state X-ray structure and computational models to determine if the dominant twin-chair conformation persists in the solution phase or if a significant population of other conformers, like the boat-chair, exists in equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational Equilibria

Carbon-13 and Proton NMR for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. While specific experimental ¹H and ¹³C NMR data for 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol are not widely reported in publicly available literature, its structural features, confirmed by X-ray crystallography, allow for a detailed prediction of its spectral characteristics.

An X-ray diffraction study has unequivocally established that this compound adopts a twin-chair conformation in the solid state. researchgate.net This conformation is the most stable for the unsubstituted bicyclo[3.3.1]nonane skeleton and is maintained here despite the presence of the bulky C-9 substituents. vu.lt In this arrangement, both six-membered rings adopt a chair form. The study also revealed a transannular separation between C(3) and C(7) of 3.134(3) Å. researchgate.net This distance is a critical parameter, indicating a slight flattening of the cyclohexane (B81311) chairs to alleviate steric strain between the endo-hydrogens at these positions. The ring bearing the axial cyclohexyl group is found to be more flattened than the one with the axial hydroxyl group. researchgate.net

Based on this twin-chair conformation, the expected features of the ¹H and ¹³C NMR spectra can be inferred.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to be complex due to the number of chemically non-equivalent protons and the potential for complex spin-spin coupling patterns.

Bridgehead Protons (H-1, H-5): These protons would likely appear as broad multiplets due to coupling with multiple neighboring protons.

Methylene (B1212753) Protons (H-2, H-4, H-6, H-8): The axial and equatorial protons of each methylene group are diastereotopic and would exhibit distinct chemical shifts. Large geminal couplings (¹²JHH) are expected. Furthermore, vicinal couplings (³JHH) to the bridgehead protons would follow the Karplus relationship, with trans-diaxial couplings being significantly larger than axial-equatorial or equatorial-equatorial couplings.

Cyclohexyl Protons: The protons of the cyclohexyl ring would also show complex multiplets, further complicating the spectrum.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton would be dependent on the solvent and concentration and would likely appear as a singlet or a broad singlet.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would provide a clearer picture of the carbon skeleton, with a distinct signal for each chemically non-equivalent carbon atom.

Bridgehead Carbons (C-1, C-5): These would appear at a characteristic chemical shift for tertiary sp³ carbons in a bicyclic system.

Methylene Carbons (C-2, C-4, C-6, C-8): Due to the C2v symmetry of the twin-chair conformation (if perfect), C-2/C-8 and C-4/C-6 might be equivalent. However, the substitution at C-9 breaks this symmetry, likely rendering all four methylene carbons chemically non-equivalent.

C-3 and C-7: These carbons would also be distinct from the other methylene carbons.

Quaternary Carbon (C-9): This carbon, bearing the hydroxyl and cyclohexyl groups, would appear as a singlet in a proton-decoupled spectrum, typically in the range of 70-80 ppm.

Cyclohexyl Carbons: The carbons of the cyclohexyl substituent would show distinct signals corresponding to the methine carbon attached to C-9 and the other methylene carbons.

The following tables provide predicted chemical shift ranges based on the known structure and data from analogous bicyclo[3.3.1]nonane derivatives.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) |

|---|---|---|

| C-1, C-5 | 30 - 40 | Doublet |

| C-2, C-4, C-6, C-8 | 20 - 35 | Triplet |

| C-3, C-7 | 25 - 35 | Triplet |

| C-9 | 70 - 80 | Singlet |

| Cyclohexyl-C1' | 40 - 50 | Doublet |

| Cyclohexyl-C2'-C6' | 25 - 35 | Triplet |

Table 2: Predicted ¹H NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |

|---|---|---|---|

| H-1, H-5 | 1.8 - 2.5 | Multiplet | Vicinal coupling to H-2, H-8, H-6, H-4 |

| H-endo (H-3, H-7) | 1.9 - 2.4 | Multiplet | Geminal and vicinal couplings |

| H-exo (H-2, H-4, H-6, H-8) | 1.2 - 1.8 | Multiplet | Geminal and vicinal couplings |

| Cyclohexyl protons | 1.0 - 2.0 | Multiplet | Complex geminal and vicinal couplings |

| OH | Variable | Singlet (broad) | Dependent on solvent/concentration |

Note: These are predicted values and should be considered illustrative. Actual experimental data may vary.

Influence of Substituents and Transannular Interactions on Conformation

The bicyclo[3.3.1]nonane skeleton can, in principle, exist in several conformations, including the twin-chair (CC), chair-boat (CB), and twin-boat (BB). For the unsubstituted parent compound, the twin-chair conformation is the most stable. vu.lt The introduction of substituents can, however, alter this conformational preference.

In this compound, the substituents are located at the C-9 bridge, a position that does not typically induce a switch to a chair-boat conformation, unlike substitution at the C-3 or C-7 positions. vu.lt The presence of the bulky cyclohexyl group and the hydroxyl group at C-9 reinforces the stability of the twin-chair conformation. This is experimentally confirmed by the X-ray diffraction study. researchgate.net

Stereochemical Aspects and Chiral Networks

This compound is a chiral molecule. The bridgehead carbons, C-1 and C-5, are chiral centers. The molecule as synthesized is typically a racemate, consisting of an equal mixture of the (1R, 5S) and (1S, 5R) enantiomers. The rigid bicyclic framework endows the molecule with a well-defined three-dimensional shape.

The presence of the hydroxyl group introduces the possibility of hydrogen bonding. In the solid state, these hydrogen bonds can lead to the formation of ordered supramolecular structures. Depending on the chirality of the individual molecules and how they pack, these can result in the formation of either racemic crystals or chiral networks. rsc.orgresearchgate.net In the case of chiral molecules that crystallize as a conglomerate (a physical mixture of enantiomerically pure crystals), the hydrogen-bonding network will be homochiral within each crystal. For racemic compounds that form racemic crystals, the network will contain both enantiomers. The study of these intermolecular interactions is crucial for understanding crystal engineering and the properties of the solid-state material. The specific nature of the hydrogen-bonded network for this compound has not been detailed in the available literature, but the presence of the hydroxyl group makes it a prime candidate for forming such extended structures. chalmers.se

Elucidation of Reaction Mechanisms and Reactivity Patterns of 9 Cyclohexylbicyclo 3.3.1 Nonan 9 Ol

Mechanistic Pathways of Oxidation Reactions Involving Bridgehead Alcohols

The oxidation of tertiary bridgehead alcohols such as 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol is a challenging transformation due to the inherent steric hindrance and the absence of a hydrogen atom on the carbon bearing the hydroxyl group. Traditional oxidation methods often require harsh conditions. However, modern catalytic systems, particularly those involving nitroxyl (B88944) radicals, have shown promise in effecting such transformations under milder conditions.

Nitroxyl radicals, such as the less sterically hindered 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), have emerged as highly efficient catalysts for the oxidation of alcohols. organic-chemistry.orgnih.gov Unlike the more common TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the reduced steric profile of ABNO allows it to access more hindered alcohols. nih.govresearchgate.net The catalytic cycle for ABNO-mediated oxidation, in conjunction with a co-oxidant, typically involves the oxidation of the nitroxyl radical to the corresponding oxoammonium ion. This highly electrophilic species is the active oxidant that reacts with the alcohol.

For a tertiary alcohol like this compound, the mechanism cannot proceed via the typical C-H abstraction. Instead, the reaction likely proceeds through fragmentation pathways. The oxoammonium ion can activate the hydroxyl group, facilitating a C-C bond cleavage to generate a carbonyl compound and a carbocation, which can then be trapped or undergo further reactions.

The general catalytic cycle is illustrated below:

Oxidation of ABNO: The nitroxyl radical is oxidized by a stoichiometric oxidant (e.g., a hypervalent iodine reagent or through electrochemical means) to the active oxoammonium cation.

Reaction with Alcohol: The oxoammonium ion reacts with the tertiary alcohol. Due to the absence of an α-hydrogen, this step likely involves the formation of an intermediate that can undergo fragmentation.

Fragmentation: The intermediate fragments, leading to the cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon. This results in the formation of a ketone and a carbocationic species.

Catalyst Regeneration: The reduced form of the catalyst (a hydroxylamine) is re-oxidized back to the nitroxyl radical, thus completing the catalytic cycle.

Catalyst systems pairing ABNO with metal co-catalysts, such as copper or iron, have demonstrated broad applicability in aerobic alcohol oxidations, often proceeding under ambient conditions. organic-chemistry.orgorganic-chemistry.org

The reactivity of bridgehead alcohols in oxidation reactions is profoundly influenced by steric and electronic factors. The rigid bicyclo[3.3.1]nonane skeleton of this compound fixes the spatial orientation of the substituents, making steric hindrance a critical determinant of reactivity.

The bulky cyclohexyl group at the C9 position significantly shields the hydroxyl group, making it less accessible to oxidizing agents. This is where less hindered catalysts like ABNO show a distinct advantage over bulkier ones like TEMPO. nih.govresearchgate.net Studies on related bicyclic systems have shown that the choice of the nitroxyl catalyst is crucial for achieving efficient oxidation of sterically demanding alcohols. organic-chemistry.org

Electronic effects also play a role. The stability of the potential carbocationic intermediates formed during fragmentation pathways can influence the reaction rate and the observed products. In the case of this compound, fragmentation would likely lead to a cyclohexyl cation and a bicyclic ketone. The relative stability of these fragments will dictate the favorability of this pathway.

The following table summarizes the general influence of steric and electronic effects on the oxidation of bridgehead alcohols.

| Factor | Effect on Reactivity | Influence on this compound |

| Steric Hindrance at the Alcohol | Decreases reaction rate with bulky oxidants. | The C9-cyclohexyl group presents significant steric bulk, favoring less hindered catalysts like ABNO. |

| Catalyst Steric Profile | Less hindered catalysts are more effective for hindered alcohols. | ABNO is more effective than TEMPO for the oxidation of sterically encumbered alcohols. organic-chemistry.orgresearchgate.net |

| Stability of Fragmentation Products | More stable carbocation and ketone products favor fragmentation pathways. | Fragmentation would lead to a stable bicyclic ketone and a secondary cyclohexyl cation. |

Rearrangement Reactions and Fragmentation Chemistry of Bicyclo[3.3.1]nonane Derivatives

The rigid framework of bicyclo[3.3.1]nonane derivatives makes them prone to various rearrangement reactions, often driven by the release of ring strain or the formation of more stable intermediates.

While specific carbene-mediated transformations of this compound are not extensively documented, the general reactivity of carbenes with bicyclic systems suggests potential pathways. The generation of a carbene at a position vicinal to the hydroxyl group could initiate intramolecular C-H insertion or cyclopropanation reactions. The rigid bicyclic structure would impose significant geometric constraints on these processes, potentially leading to highly selective outcomes.

The generation of a carbocation at the C9 position of this compound, for instance, through acid-catalyzed dehydration, would create a highly reactive intermediate. Such bridgehead carbocations are generally unstable, but can undergo rearrangements to alleviate strain. Potential rearrangement pathways for the 9-cyclohexylbicyclo[3.3.1]nonan-9-yl cation could include:

Wagner-Meerwein Rearrangements: Migration of an adjacent alkyl group (from the bicyclic framework or the cyclohexyl substituent) to the cationic center. This could lead to ring expansion or contraction, or isomerization of the bicyclic skeleton.

Transannular Hydride Shifts: In the bicyclo[3.3.1]nonane system, hydride shifts between the C3 and C7 positions are known to occur, although this is less likely to be a primary process for a C9-cation.

Fragmentation: As discussed in the context of oxidation, the C9-cation could undergo fragmentation to form a more stable species.

The table below outlines potential products from cationic rearrangements of a hypothetical 9-bicyclo[3.3.1]nonyl cation.

| Rearrangement Type | Potential Product(s) | Driving Force |

| Wagner-Meerwein Shift | Isomeric bicyclic or tricyclic structures | Relief of ring strain, formation of a more stable carbocation. |

| Fragmentation | Bicyclic ketone and a carbocation | Formation of a stable carbonyl group and a relatively stable carbocation. |

Other Selective Reactions of the Bicyclo(3.3.1)nonan-9-ol System

The reactivity of the hydroxyl group in this compound can be exploited in other selective transformations. Due to steric hindrance, reactions at the hydroxyl group would likely require highly reactive reagents or catalytic activation.

For instance, conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) would be challenging but could open up pathways for nucleophilic substitution or elimination reactions. However, SN1-type reactions would be disfavored due to the instability of the bridgehead carbocation. SN2 reactions are impossible at a tertiary center. Elimination reactions (E1 or E2) could potentially lead to the formation of a bridgehead alkene, which would be a highly strained and reactive species (violating Bredt's rule), making such reactions energetically unfavorable under normal conditions.

More plausible transformations would involve the participation of the hydroxyl group in directing reactions at other positions of the molecule, provided functional groups are present elsewhere on the bicyclic or cyclohexyl rings.

Comprehensive Spectroscopic Characterization of 9 Cyclohexylbicyclo 3.3.1 Nonan 9 Ol

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Advanced mass spectrometry techniques are pivotal for determining the molecular weight and elemental composition of 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol, as well as elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a precise monoisotopic mass of 222.19836 Da, which corresponds to the molecular formula C₁₅H₂₆O. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) analysis using electron ionization (EI) reveals a characteristic fragmentation pattern. While the molecular ion peak (M⁺) at m/z 222 may be of low intensity or absent, which is common for tertiary alcohols, the spectrum is defined by several key fragment ions. libretexts.org The NIST Mass Spectrometry Data Center reports major peaks at m/z 139, 138, and 121. nih.gov

The fragmentation process can be rationalized as follows:

Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O, 18 Da), leading to the formation of an M-18 peak.

Loss of the Cyclohexyl Group: Cleavage of the C-C bond between the bicyclic system and the cyclohexyl substituent can occur. Loss of the cyclohexyl radical (•C₆H₁₁, 83 Da) would result in a fragment at m/z 139.

Further Fragmentation: The ion at m/z 138 is likely formed by the subsequent loss of a hydrogen atom from the m/z 139 fragment. The peak at m/z 121 could result from the loss of water from the m/z 139 fragment.

Further characterization using techniques like ion mobility spectrometry can provide information on the molecule's three-dimensional shape. Predicted Collision Cross Section (CCS) values offer a theoretical measure of the ion's size and shape in the gas phase, which can be compared with experimental data for confident identification.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₆O | nih.gov |

| Molecular Weight | 222.37 g/mol | nih.gov |

| Monoisotopic Mass | 222.19836 Da | nih.gov |

| Major Fragment Ions (m/z) | 139, 138, 121 | nih.gov |

| Predicted CCS ([M+H]⁺) | 155.8 Ų |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. While a publicly available spectrum with precise wavenumbers is not available, the expected characteristic absorption bands can be predicted based on its known structure as a tertiary alcohol. An FTIR spectrum of this compound is noted to exist within the Aldrich Collection of FT-IR Spectra. thermofisher.com

The key expected absorptions are:

O-H Stretch: A strong and broad absorption band is anticipated in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretch: Multiple sharp peaks are expected in the 3000-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds within the cyclohexyl and bicyclononane aliphatic ring systems.

C-O Stretch: The stretching vibration of the tertiary C-O bond is expected to produce a medium to strong intensity band in the 1200-1100 cm⁻¹ range.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Alkane (-CH₂) | C-H Stretch | 3000 - 2850 | Strong, Sharp |

Electronic Spectroscopy (UV/Visible)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV/Vis) spectroscopy, measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most effective for compounds containing chromophores, such as double bonds, aromatic systems, or carbonyl groups.

This compound is a saturated aliphatic alcohol. Its structure lacks any conjugated systems or chromophores that would absorb light in the typical UV/Vis range of 200-800 nm. The only electronic transitions possible are σ → σ* and n → σ* transitions, which require high energy and occur in the far-UV region (below 200 nm). Consequently, the compound is not expected to exhibit any significant absorbance peaks in a standard UV/Visible spectrum.

High-Resolution NMR Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution, providing detailed information about the carbon-hydrogen framework. Although specific chemical shift and coupling constant data are not publicly available in the cited literature, the expected features of the ¹H and ¹³C NMR spectra can be predicted.

Structural studies, including X-ray diffraction, have determined that the bicyclo[3.3.1]nonane skeleton of this molecule adopts a twin-chair conformation. researchgate.net This rigid conformation dictates the chemical environment and, therefore, the NMR signals of each proton and carbon atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule, assuming a lack of molecular symmetry that would make certain carbons chemically equivalent.

The carbon atom bonded to the hydroxyl group (C9) would appear as a quaternary carbon signal in the downfield region, typically around 70-80 ppm.

The carbons of the bicyclic and cyclohexyl rings would resonate in the aliphatic region, approximately between 15-50 ppm.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be complex due to the large number of aliphatic protons in overlapping environments.

A singlet corresponding to the hydroxyl proton (-OH) would be expected, with a chemical shift that can vary depending on solvent and concentration.

The numerous -CH- and -CH₂- protons of the fused ring system and the cyclohexyl group would produce a complex series of multiplets in the upfield region, likely between 1.0-2.5 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be necessary to assign specific protons and carbons and confirm the connectivity of the entire molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Emerging Research Directions and Applications of 9 Cyclohexylbicyclo 3.3.1 Nonan 9 Ol As a Chemical Scaffold

Role as a Model System in Organic Chemistry

Detailed research findings from X-ray diffraction studies have provided precise data on the molecular structure of 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol, confirming its adoption of a twin-chair conformation. researchgate.net In this arrangement, both six-membered rings of the bicyclo[3.3.1]nonane core exist in a chair-like shape. The study revealed that the ring bearing the axial 9-cyclohexyl group is more flattened than the ring with the axial 9-hydroxyl group. researchgate.net The transannular distance between C(3) and C(7) was determined to be 3.134(3) Å. researchgate.net

Crystallographic Data for this compound researchgate.net

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.629(3) |

| b (Å) | 6.507(2) |

| c (Å) | 17.122(3) |

| β (°) | 93.80(2) |

| Z | 4 |

These precise structural parameters make this compound an excellent benchmark for computational models and for understanding the fundamental principles of conformational preferences in substituted bicyclic alkanes.

Potential in Asymmetric Catalysis Development

The rigid and chiral nature of the bicyclo[3.3.1]nonane scaffold has made its derivatives attractive candidates for the development of new ligands and catalysts for asymmetric synthesis. rsc.orgresearchgate.net While direct applications of this compound in this area are not extensively documented, the foundational understanding of its stereochemistry informs the design of more complex derivatives.

Researchers have explored various derivatives of the bicyclo[3.3.1]nonane framework in asymmetric catalysis, highlighting the potential of this structural motif. researchgate.net The predictable three-dimensional arrangement of functional groups on the bicyclo[3.3.1]nonane core allows for the creation of well-defined chiral environments, which are essential for achieving high enantioselectivity in chemical reactions. The insights gained from the conformational analysis of model systems like this compound are crucial for the rational design of these sophisticated catalysts.

Contributions to Supramolecular Chemistry and Host-Guest Design (e.g., Ion Receptors, Molecular Tweezers)

The well-defined V-shape of the bicyclo[3.3.1]nonane skeleton makes it an ideal building block for constructing host molecules in supramolecular chemistry. lu.se This scaffold has been successfully employed in the design of synthetic receptors, ionophores, and molecular tweezers capable of selective guest binding. rsc.org

The rigid bicyclic framework provides a pre-organized cleft that can be functionalized with various binding groups to create specific recognition sites. For instance, derivatives of bicyclo[3.3.1]nonane have been utilized to create receptors for ions and small organic molecules. rsc.orglu.se The predictable geometry of the scaffold allows for precise positioning of these binding sites, leading to high affinity and selectivity for the target guest molecules. While this compound itself is a simple representation, its structural rigidity is a key feature that is exploited in the design of more complex host-guest systems based on the bicyclo[3.3.1]nonane framework.

Development as a Building Block for Architecturally Complex Molecules

The bicyclo[3.3.1]nonane unit is a recurring motif in a number of natural products and serves as a versatile building block in the synthesis of architecturally complex organic molecules. rsc.org Its rigid structure can be used to control the spatial arrangement of substituents and to introduce conformational constraints in larger molecules.

The synthetic utility of the bicyclo[3.3.1]nonane scaffold lies in its ability to serve as a rigid core from which more complex structures can be elaborated. Functionalized derivatives of bicyclo[3.3.1]nonane can undergo a variety of chemical transformations to build intricate molecular architectures. The well-defined stereochemistry of the bicyclic system is transferred to the final product, allowing for the stereocontrolled synthesis of complex targets. The understanding of the fundamental structure of molecules like this compound aids in the strategic planning of these multi-step syntheses.

Future Prospects in Materials Science and Advanced Organic Synthesis

The unique structural and stereochemical properties of the bicyclo[3.3.1]nonane scaffold suggest significant potential for its future application in materials science and advanced organic synthesis. The rigidity of the framework can be exploited to create novel polymers with defined three-dimensional structures and tailored physical properties.

In advanced organic synthesis, the development of new synthetic methodologies to access functionalized bicyclo[3.3.1]nonane derivatives will continue to be an active area of research. These efforts will likely lead to the creation of novel catalysts, ligands, and building blocks for the synthesis of complex natural products and new molecular entities with potential applications in medicine and materials science. The foundational knowledge gained from studying simple derivatives like this compound will continue to underpin these future advancements.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies cyclohexyl and hydroxyl protons. Look for downfield shifts (δ 1.5–2.5 ppm for bridgehead hydrogens) .

- IR : Hydroxyl stretches (~3200–3600 cm⁻¹) and bicyclic C-O/C-C vibrations (1536 cm⁻¹ in analogous compounds) confirm functionality .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₅H₂₄O).

Q. Advanced :

- DFT Calculations : Model conformational preferences and transition states using Gaussian or ORCA software.

- X-ray Crystallography : Resolve absolute configuration but requires high-purity crystals, which may be challenging due to the compound’s rigidity .

How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Advanced

Contradictions often arise from impurities or polymorphic forms. Mitigation strategies:

Reproduce conditions : Compare solvent systems (e.g., ethanol vs. acetone recrystallization).

Thermal analysis : Use DSC to identify polymorph transitions.

Solubility testing : Measure in multiple solvents (e.g., water, DMSO) under controlled humidity.

Example : If solubility in DMSO varies, assess hygroscopicity or hydrate formation .

What are the stability considerations for this compound under experimental conditions?

Q. Basic

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Thermal stability : Decomposition occurs above 150°C; avoid prolonged heating during synthesis.

- Moisture : The hydroxyl group may hydrolyze in acidic/basic conditions. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

How can researchers evaluate the biological activity of this compound?

Advanced

While direct data is limited, analogous bicyclic alcohols show neuroprotective or enzyme-modulating effects. Proposed workflows:

In vitro assays : Test against neuronal cell lines (e.g., SH-SY5Y) for viability under oxidative stress.

Molecular docking : Screen against targets like GABA receptors using AutoDock Vina.

Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

Table 1: Comparative Synthetic Methods for Bicyclic Alcohols

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed condensation | H₂SO₄ | Acetic acid | 65–70 | |

| Multi-step organic synthesis | Pd/C (hydrogenation) | THF/MeOH | 80–85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.